3-Amino-4-pyrrolidin-1-yl-benzoic acid

説明

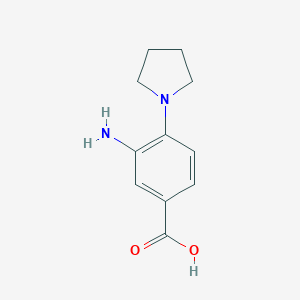

3-Amino-4-pyrrolidin-1-yl-benzoic acid is an organic compound with the molecular formula C11H14N2O2. It features a benzoic acid core substituted with an amino group at the 3-position and a pyrrolidinyl group at the 4-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-pyrrolidin-1-yl-benzoic acid typically involves the following steps:

Formation of the Benzoic Acid Core: The starting material, 4-chlorobenzoic acid, undergoes a nucleophilic substitution reaction with pyrrolidine to form 4-pyrrolidinylbenzoic acid.

Amination: The 4-pyrrolidinylbenzoic acid is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Substitution: The benzoic acid core allows for various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated benzoic acid derivatives.

科学的研究の応用

Medicinal Chemistry Applications

a. Drug Development

3-Amino-4-pyrrolidin-1-yl-benzoic acid serves as a valuable building block in the design of new pharmaceuticals. Its functional groups allow for modifications that can enhance biological activity. Research indicates its potential as an antimicrobial agent and an inhibitor for specific enzymes involved in metabolic pathways.

b. Enzyme Inhibition

Studies have shown that this compound can modulate enzyme activity, making it a candidate for therapeutic applications. For instance, molecular docking simulations suggest that it may effectively bind to targets such as thymidylate kinase, which is crucial for DNA synthesis.

c. Antiviral Properties

Recent investigations have highlighted the compound's potential in inhibiting viral entry. Similar compounds have demonstrated efficacy against viruses like Ebola and Marburg, suggesting that derivatives of this compound could be developed for antiviral therapies.

Organic Synthesis Applications

a. Synthesis of Derivatives

The compound is utilized in organic synthesis to create various derivatives with enhanced properties. It can undergo reactions such as oxidation and reduction, leading to the formation of nitroso or nitro derivatives and primary or secondary amines.

b. Green Chemistry Approaches

Innovative methods like microwave-assisted synthesis are being explored to optimize the yield and purity of this compound derivatives, aligning with green chemistry principles.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds to highlight their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Pyrrolidin-1-yl)benzoic acid | Pyrrolidine attached at position 4 | Enhanced binding affinity in certain assays |

| 3-Amino-4-(morpholin-4-yl)benzoic acid | Morpholine ring instead of pyrrolidine | Potentially different pharmacological effects |

| 3-Amino-4-(piperidin-1-yl)benzoic acid | Piperidine ring | Altered pharmacokinetic profile |

| 2-(Pyrrolidin-1-yl)benzoic acid | Pyrrolidine attached at position 2 | Exhibits different biological activity profiles |

| 3-Cyano-4-(pyrrolidin-1-yl)benzoic acid | Cyano group addition | Increased reactivity and potential applications |

This comparison illustrates how variations in substituents influence the chemical behavior and biological activity of related compounds, emphasizing the unique role of this compound.

Case Studies and Research Findings

a. Antimicrobial Studies

A study focused on synthesizing antimicrobial agents derived from para-amino benzoic acid analogs demonstrated that compounds similar to this compound exhibited significant antibacterial properties . The research highlighted the potential for developing new antibiotics based on this scaffold.

b. Diabetes Management Research

Another significant study evaluated derivatives targeting protein tyrosine phosphatase 1B (PTP1B), revealing that compounds related to this compound improved glucose tolerance in diabetic mouse models. The results indicated promising reductions in blood glucose levels through enhanced insulin signaling pathways.

c. Antiviral Efficacy

Research into small molecule inhibitors based on benzamide scaffolds found that similar compounds could inhibit viral entry effectively, providing a basis for further exploration into the antiviral capabilities of this compound derivatives.

作用機序

The mechanism of action of 3-Amino-4-pyrrolidin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group enhances its binding affinity to these targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

類似化合物との比較

4-Pyrrolidinylbenzoic acid: Lacks the amino group at the 3-position.

3-Amino-4-methylbenzoic acid: Substitutes the pyrrolidinyl group with a methyl group.

3-Amino-4-pyridinylbenzoic acid: Substitutes the pyrrolidinyl group with a pyridinyl group.

Uniqueness: 3-Amino-4-pyrrolidin-1-yl-benzoic acid is unique due to the presence of both the amino and pyrrolidinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

生物活性

3-Amino-4-pyrrolidin-1-yl-benzoic acid (3-APBA) is a synthetic organic compound that has gained attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

3-APBA has the molecular formula and features a benzoic acid core with an amino group at the 3-position and a pyrrolidinyl group at the 4-position. These substitutions are critical for its biological activity, influencing its interaction with biological targets.

The precise biological targets of 3-APBA remain largely unknown; however, it is hypothesized that the compound's activity is influenced by the steric factors and spatial orientation provided by the pyrrolidine ring. This non-planarity may enhance its binding affinity to various biomolecules, making it a valuable candidate for proteomics research.

Pharmacokinetics

With a molecular weight of 206.24 g/mol, 3-APBA exhibits properties conducive to absorption and distribution within biological systems. Its solubility and stability in physiological conditions are essential for its potential therapeutic applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of 3-APBA. For instance, derivatives of benzoic acid, including compounds similar to 3-APBA, have shown promising activity against various pathogens. The structure-activity relationship indicates that modifications at specific positions can enhance antimicrobial efficacy .

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 3-APBA exhibit anticancer properties. For example, benzoic acid derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against several cancer types, suggesting that 3-APBA may also possess similar activities .

Case Studies and Research Findings

- Antimalarial Activity : A study evaluated various benzoic acid derivatives for their antiplasmodial activity against Plasmodium falciparum. While specific data for 3-APBA was not provided, related compounds showed varying degrees of effectiveness, indicating potential for further exploration in this area .

- Proteostasis Modulation : Research on benzoic acid derivatives isolated from Bjerkandera adusta demonstrated their ability to enhance proteasome activity and autophagy pathways in human fibroblasts. This suggests that compounds like 3-APBA could be investigated for their role in modulating cellular protein degradation systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-Pyrrolidinylbenzoic Acid | Lacks amino group at the 3-position | Limited antimicrobial activity |

| 3-Amino-4-methylbenzoic Acid | Methyl group instead of pyrrolidinyl | Moderate anticancer effects |

| 3-Amino-4-pyridinylbenzoic Acid | Pyridinyl substitution | Potential neuroprotective effects |

| This compound | Unique combination of amino and pyrrolidinyl groups | Promising antimicrobial and anticancer activities |

特性

IUPAC Name |

3-amino-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWKTXWBBLXQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360092 | |

| Record name | 3-Amino-4-pyrrolidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123986-58-3 | |

| Record name | 3-Amino-4-pyrrolidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。